molecular formula C13H11N3O3 B4028332 3-methyl-N-(5-nitropyridin-2-yl)benzamide

3-methyl-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B4028332
M. Wt: 257.24 g/mol
InChI Key: LPGCLOUIKBUDCQ-UHFFFAOYSA-N
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Description

3-methyl-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 3-methyl group and a 5-nitropyridin-2-yl group

Properties

IUPAC Name

3-methyl-N-(5-nitropyridin-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-9-3-2-4-10(7-9)13(17)15-12-6-5-11(8-14-12)16(18)19/h2-8H,1H3,(H,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGCLOUIKBUDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-nitropyridin-2-yl)benzamide typically involves the nitration of pyridine derivatives followed by amide formation. One common method involves the reaction of 3-methylbenzoic acid with 5-nitropyridin-2-amine under appropriate conditions to form the desired benzamide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and amide formation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the pyridine ring.

Major Products Formed

    Reduction: The major product formed is 3-methyl-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

Scientific Research Applications

3-methyl-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzamide core can interact with proteins or enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(5-nitropyridin-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and a nitro group on the pyridine ring, along with the benzamide core, allows for unique interactions with molecular targets and distinct reactivity in chemical reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-methyl-N-(5-nitropyridin-2-yl)benzamide
Reactant of Route 2
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3-methyl-N-(5-nitropyridin-2-yl)benzamide

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